2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylsulfonyl group and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The benzamide core can be introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The methylsulfonyl group is usually introduced via sulfonylation, using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield a sulfone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-1-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone: This compound features a similar tetrazole moiety but differs in the core structure and functional groups.
S,S’-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate: Another compound with a tetrazole ring, used in esterification reactions.
Uniqueness
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-methylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-25(23,24)14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWFYRTRNJDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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